molecular formula C18H26BNO2 B14143080 2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline CAS No. 666727-32-8

2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline

Cat. No.: B14143080
CAS No.: 666727-32-8
M. Wt: 299.2 g/mol
InChI Key: WZFJAWLVFMFWHH-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline is an organic compound that features a quinoline core substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline typically involves the reaction of a quinoline derivative with a boronic ester. One common method is the palladium-catalyzed borylation of the quinoline derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The quinoline core can interact with DNA and proteins, potentially leading to biological effects such as inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-6-(methylsulfonyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Phenylboronic acid pinacol ester
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline is unique due to its combination of a quinoline core and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

666727-32-8

Molecular Formula

C18H26BNO2

Molecular Weight

299.2 g/mol

IUPAC Name

2,2,4-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline

InChI

InChI=1S/C18H26BNO2/c1-12-11-16(2,3)20-15-9-8-13(10-14(12)15)19-21-17(4,5)18(6,7)22-19/h8-11,20H,1-7H3

InChI Key

WZFJAWLVFMFWHH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(C=C3C)(C)C

Origin of Product

United States

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